molecular formula C14H8F3NO4 B6328382 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid CAS No. 1237075-29-4

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B6328382
CAS No.: 1237075-29-4
M. Wt: 311.21 g/mol
InChI Key: ORHSAEPWSPARIZ-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5) is a substituted benzoic acid derivative with the molecular formula C₈H₄F₃NO₄ and a molecular weight of 235.12 g/mol . Its structure features a nitro group (-NO₂) at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring, with a carboxylic acid (-COOH) moiety at the 1-position. The compound is commercially available as a powder with a purity of ≥98% , and it is primarily utilized in pharmaceutical research and scientific applications, including as a building block in organic synthesis and drug development .

The compound is marketed by major suppliers such as Merck, Thermo Fisher Scientific, and BOC Sciences, reflecting its industrial relevance .

Properties

IUPAC Name

2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-10(13(19)20)12(7-8)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSAEPWSPARIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621783
Record name 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237075-29-4
Record name 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves hydrolyzing 2-nitro-4-(trifluoromethyl)benzonitrile using concentrated hydrochloric (HCl) or hydrobromic acid (HBr) under reflux conditions. The nitrile group undergoes acid-catalyzed hydrolysis to form the corresponding carboxylic acid:

2-Nitro-4-(trifluoromethyl)benzonitrileHCl/HBr, reflux2-Nitro-4-(trifluoromethyl)benzoic acid\text{2-Nitro-4-(trifluoromethyl)benzonitrile} \xrightarrow{\text{HCl/HBr, reflux}} \text{2-Nitro-4-(trifluoromethyl)benzoic acid}

Key parameters include:

  • Acid concentration : 30–37% HCl or 48% HBr.

  • Temperature : Reflux (≈110°C for HCl; ≈125°C for HBr).

  • Reaction time : 12–24 hours.

By-Product Mitigation

Early methods using sulfuric acid (H₂SO₄) at 165–190°C produced significant quantities of 2-nitroterephthalic acid due to over-oxidation. Switching to HCl/HBr reduced by-product formation to <1% while maintaining yields of 85–90%. For example, a 615 g batch of crude product was obtained from 500 g of nitrile, with a second crop yielding 32 g after cooling.

Purification Protocol

Post-hydrolysis purification involves:

  • Filtration to remove ammonium salts (e.g., NH₄Br).

  • Solvent extraction using 1,2-dichloroethane at reflux.

  • Crystallization upon cooling, yielding a dark amber solid (m.p. 131–134°C).

Base-Catalyzed Hydrolysis Followed by Alcoholysis

Two-Step Synthesis Pathway

An alternative method from Chinese patent CN108191667B employs a sequential base hydrolysis and acid alcoholysis:

Step 1: Base Hydrolysis to Benzamide

2-Nitro-4-(trifluoromethyl)benzonitrileNaOH/KOH, H₂O2-Nitro-4-(trifluoromethyl)benzamide\text{2-Nitro-4-(trifluoromethyl)benzonitrile} \xrightarrow{\text{NaOH/KOH, H₂O}} \text{2-Nitro-4-(trifluoromethyl)benzamide}

  • Conditions : 45–65°C, 5–50 L H₂O per kg nitrile.

  • Base selection : NaOH (45–55°C) or KOH (55–65°C).

Step 2: Acid Alcoholysis to Methyl Ester

BenzamideH₂SO₄-MeOHMethyl 2-nitro-4-(trifluoromethyl)benzoate\text{Benzamide} \xrightarrow{\text{H₂SO₄-MeOH}} \text{Methyl 2-nitro-4-(trifluoromethyl)benzoate}

  • H₂SO₄ concentration : 15–40% in methanol.

  • Temperature : 60–80°C.

Yield and Scalability

This method achieves 75–80% overall yield, with the ester intermediate serving as a versatile precursor for further functionalization. Industrial scalability is enhanced by continuous flow reactors and chromatographic purification.

Comparative Analysis of Methodologies

ParameterAcid HydrolysisBase/Acid Method
Yield 85–90%75–80%
By-Products <1% terephthalic acidMinimal (<5%)
Reaction Time 12–24 hours8–12 hours (total)
Purification Complexity Moderate (solvent extraction)High (chromatography)
Industrial Feasibility HighModerate

Synthesis of Starting Material: 2-Nitro-4-(Trifluoromethyl)Benzonitrile

The nitrile precursor is synthesized via cyanation of halogenated benzene derivatives. For example:

2-Chloro-4-(trifluoromethyl)nitrobenzeneCuCN, DMF2-Nitro-4-(trifluoromethyl)benzonitrile\text{2-Chloro-4-(trifluoromethyl)nitrobenzene} \xrightarrow{\text{CuCN, DMF}} \text{2-Nitro-4-(trifluoromethyl)benzonitrile}

  • Catalyst : Copper(I) cyanide (CuCN).

  • Solvent : Dimethylformamide (DMF) at 120–150°C .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Reduction: 2-Amino-4-(2-trifluoromethylphenyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability.

Comparison with Similar Compounds

(i) 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2)

This isomer swaps the nitro and trifluoromethyl group positions. The altered electronic effects likely influence its reactivity in electrophilic substitutions compared to the 2-nitro-4-CF₃ derivative. While its applications are less documented, it serves as a synthetic intermediate in niche organic reactions .

(ii) 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 101066-57-3)

The nitro group at the 5-position may enhance steric hindrance , affecting its utility in coupling reactions. It is explored in agrochemical research for herbicide development .

Functional Group Analogs

(i) 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (CAS 1545-75-1)

This derivative introduces a sulfanyl (-S-) bridge connecting two aromatic rings, increasing molecular weight (343.28 g/mol) and altering solubility. Safety data indicate stringent handling protocols due to its complex structure .

(ii) 3-(2-Trifluoromethylphenyl)propionic acid (CAS 94022-99-8)

A propionic acid derivative with a -CF₃ group at the phenyl ring’s 2-position. Its lower molecular weight (218.17 g/mol) and flexible alkyl chain make it suitable for polymer and material science applications .

Market and Industrial Relevance

The global market for 2-nitro-4-(trifluoromethyl)benzoic acid is segmented by purity (≥98%, ≥99%) and application (pharmaceutical, research). Key players like Merck and Thermo Fisher Scientific dominate production, with North America and Asia-Pacific as major revenue hubs .

Biological Activity

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H4F3NO4C_8H_4F_3NO_4. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions, making it a subject of interest in drug design.

PropertyValue
Molecular Weight237.12 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents
LogP3.5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its structural features allow it to modulate enzyme activities and protein-ligand interactions.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in treating diseases influenced by these enzymes.
  • Protein Binding : The nitro group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various derivatives of benzoic acids, including this compound, against bacterial strains. Results indicated significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Another investigation into the anti-inflammatory effects demonstrated that this compound could reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases .
  • Metabolic Studies : Research involving patients with tyrosinemia type I showed the identification of metabolites from this compound using NMR spectroscopy, highlighting its metabolic pathways and potential therapeutic implications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or the nitro group can significantly affect potency and selectivity for target enzymes.

ModificationEffect on Activity
Addition of hydroxyl groupIncreased solubility
Variation in halogen substituentsAltered binding affinity

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • DPP-4 Inhibition : Compounds similar to this compound have been studied for their ability to inhibit DPP-4, an enzyme involved in glucose metabolism, showing promise for diabetes treatment .
  • Antimycobacterial Activity : While some derivatives exhibited no significant growth inhibition against Mycobacterium smegmatis, further modifications may enhance activity against more resistant strains .

Q & A

Q. What are the established synthetic routes for 2-nitro-4-(2-trifluoromethylphenyl)benzoic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nitration and coupling reactions. For example, a nitration step on a pre-functionalized benzoic acid derivative (e.g., 4-(2-trifluoromethylphenyl)benzoic acid) can be performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C to control exothermicity and minimize byproducts . Critical parameters include:
  • Temperature : Lower temperatures (<10°C) reduce undesired ortho-substitution.
  • Catalysts : Use of Lewis acids (e.g., FeCl₃) to direct nitro-group positioning.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing nitro- and trifluoromethyl-substituted benzoic acids?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substitution patterns via chemical shifts. For example, the nitro group deshields adjacent protons (δ ~8.2–8.5 ppm), while the trifluoromethyl group causes splitting in ¹³C signals (δ ~120–125 ppm, quartets due to ³J coupling) .
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (1700 cm⁻¹ C=O) groups .
  • LC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with ESI-MS in negative ion mode (expected [M-H]⁻ ion) .

Advanced Research Questions

Q. How do electron-withdrawing groups (nitro, trifluoromethyl) influence regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Computational studies (DFT calculations) show that the nitro group strongly deactivates the ring, directing incoming electrophiles to the para position relative to the trifluoromethyl group. Experimental validation involves competitive reactions (e.g., bromination):
  • Bromine (Br₂) in acetic acid : Substitution occurs preferentially at the 5-position (meta to nitro, para to CF₃) .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 5-bromo derivative), while higher temperatures shift to thermodynamic products (e.g., 3-bromo) due to steric effects .

Q. What strategies resolve conflicting spectral data for nitro-substituted benzoic acids, such as unexpected NOE correlations or split signals?

  • Methodological Answer :
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in trifluoromethyl groups) by acquiring spectra at 25°C vs. 50°C .
  • 2D NMR (COSY, NOESY) : Confirm spin-spin coupling networks and spatial proximity of substituents. For example, NOE between nitro and trifluoromethyl groups indicates coplanarity .
  • High-resolution MS : Rule out isotopic interference (e.g., ¹³C vs. chlorine adducts) with mass accuracy <2 ppm .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation pathways are observed?

  • Methodological Answer :
  • Acidic conditions (pH <3) : Nitro group reduction may occur via protonation of the aromatic ring, forming hydroxylamine intermediates. Monitor via UV-Vis (λmax shifts from 280 nm to 320 nm) .
  • Basic conditions (pH >10) : Hydrolysis of the carboxylic acid group generates a carboxylate, increasing solubility but reducing crystallinity. Stabilize with lyophilization and storage at -20°C .
  • Accelerated stability studies : Use HPLC to track degradation products (e.g., decarboxylation at 80°C over 72 hours) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reaction outcomes for this compound?

  • Methodological Answer :
  • Validate computational models : Compare DFT-predicted vs. experimental NMR chemical shifts (RMSD <0.5 ppm indicates reliable models) .
  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect transient intermediates (e.g., nitronium ion formation during nitration) .
  • Control experiments : Test alternative solvents (e.g., DMF vs. THF) to identify steric or polarity effects not accounted for in simulations .

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